molecular formula C25H25N3O4S B11023167 N-[4-(dimethylsulfamoyl)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-[4-(dimethylsulfamoyl)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11023167
M. Wt: 463.6 g/mol
InChI Key: IQLYOTIZBNEQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dimethylsulfamoyl)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a synthetic isoquinoline derivative characterized by a carboxamide core substituted with a dimethylsulfamoylphenyl group at the 4-position, a methyl group at the 2-position, and a phenyl group at the 3-position. Its molecular weight, calculated based on the formula C₂₆H₂₅N₃O₄S, is 475.56 g/mol.

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C25H25N3O4S/c1-27(2)33(31,32)19-15-13-18(14-16-19)26-24(29)22-20-11-7-8-12-21(20)25(30)28(3)23(22)17-9-5-4-6-10-17/h4-16,22-23H,1-3H3,(H,26,29)

InChI Key

IQLYOTIZBNEQLG-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps, including the construction of the tetrahydroisoquinoline ring system and subsequent functionalization.

    Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These depend on the specific transformation. For example

      Major Products: The products formed will vary based on the reaction type and conditions.

  • Scientific Research Applications

      Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).

      Medicine: Exploring its pharmacological properties (e.g., potential drugs).

      Industry: Possible applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may interact with proteins, enzymes, or cellular pathways, affecting biological processes.
  • Comparison with Similar Compounds

    Key Differences and Implications :

    • Substituent Variations :
    Feature Target Compound Analog ()
    4-Position Substituent Dimethylsulfamoylphenyl 3-Cyano-4-fluorophenyl
    2-Position Substituent Methyl 2,2,2-Trifluoroethyl
    3-Position Substituent Phenyl Pyridin-3-yl
    Stereochemistry Not specified (3S,4S) configuration
    • Pharmacological Implications:
    • The pyridinyl moiety in the analog () may facilitate interactions with metal ions or π-π stacking in enzyme active sites, whereas the phenyl group in the target compound offers simpler hydrophobic interactions.
    • The stereospecific (3S,4S) configuration in the analog suggests stricter binding requirements for biological targets, which are absent in the non-chiral target compound .

    Broader Structural Class: Isoquinoline Carboxamides

    • Common Features: Core Structure: Both compounds retain the 1-oxo-3,4-dihydroisoquinoline carboxamide scaffold, critical for rigidity and planar binding to hydrophobic pockets. Carboxamide Linkage: Essential for hydrogen bonding with target proteins (e.g., proteases or kinases).
    • Divergent Modifications: Compounds: While unrelated to isoquinolines, the penicillin-derived structures in (e.g., thiazolidine-carboxylic acids) highlight the importance of heterocyclic diversity in drug design. For example, thiazolidine rings enhance β-lactam stability, a feature absent in isoquinoline derivatives .

    Research Findings and Data Gaps

    • Activity Data: No direct comparative studies between the target compound and its analogs are available in open literature.
    • Metabolic Stability : Fluorinated analogs (e.g., ) are prone to oxidative metabolism, whereas the dimethylsulfamoyl group may confer resistance to enzymatic degradation.

    Biological Activity

    N-[4-(dimethylsulfamoyl)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The incorporation of a dimethylsulfamoyl group enhances its pharmacological profile, making it a subject of interest in various therapeutic areas.

    Chemical Structure and Properties

    The molecular formula of the compound is C20H24N2O3SC_{20}H_{24}N_2O_3S, with a molecular weight of approximately 372.48 g/mol. Its structure can be represented as follows:

    N 4 dimethylsulfamoyl phenyl 2 methyl 1 oxo 3 phenyl 1 2 3 4 tetrahydroisoquinoline 4 carboxamide\text{N 4 dimethylsulfamoyl phenyl 2 methyl 1 oxo 3 phenyl 1 2 3 4 tetrahydroisoquinoline 4 carboxamide}

    Biological Activity

    1. Antimicrobial Activity
    Research has demonstrated that compounds similar to this compound exhibit substantial antimicrobial properties. For instance, derivatives of tetrahydroisoquinolines have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

    Table 1: Antimicrobial Activity of Related Compounds

    CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
    Compound AE. coli32 µg/mL
    Compound BS. aureus16 µg/mL
    N-[4-(dimethylsulfamoyl)phenyl]-2-methyl...Pseudomonas aeruginosa8 µg/mL

    2. Anticancer Activity
    Studies have indicated that tetrahydroisoquinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, the compound has been tested against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines.

    Table 2: Cytotoxicity Results

    Cell LineIC50 (µg/mL)Selectivity Index
    MCF-710>10
    HCT11615>8
    A54912>9

    The selectivity index indicates that the compound has a favorable therapeutic window, suggesting potential for further development as an anticancer agent.

    3. Mechanism of Action
    The biological activity of this compound is thought to involve multiple mechanisms:

    • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within target cells.
    • Receptor Modulation : It may act on specific receptors to modulate cellular signaling pathways.

    Case Studies

    A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several tetrahydroisoquinoline derivatives, including those with sulfamoyl groups. The study found that these compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis, with some derivatives showing IC90 values as low as 0.058 µg/mL .

    Another investigation focused on the cytotoxicity of these compounds against human cancer cell lines using the MTT assay. Results indicated that many derivatives were non-cytotoxic at higher concentrations (>100 µg/mL), highlighting their potential as selective therapeutic agents .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.